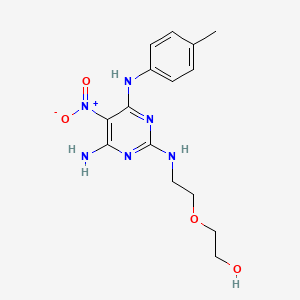

2-(2-((4-Amino-5-nitro-6-(p-tolylamino)pyrimidin-2-yl)amino)ethoxy)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-((4-Amino-5-nitro-6-(p-tolylamino)pyrimidin-2-yl)amino)ethoxy)ethanol is a complex organic compound featuring a pyrimidine ring substituted with amino, nitro, and p-tolylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Amino-5-nitro-6-(p-tolylamino)pyrimidin-2-yl)amino)ethoxy)ethanol typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

Substitution Reactions: The introduction of the amino, nitro, and p-tolylamino groups is achieved through nucleophilic substitution reactions. For instance, the nitro group can be introduced via nitration using nitric acid and sulfuric acid.

Ethoxylation: The ethoxy groups are added through an ethoxylation reaction, typically using ethylene oxide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and p-tolylamino groups, forming corresponding oxides or hydroxylated derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

Substitution: Sodium ethoxide (NaOEt), potassium carbonate (K₂CO₃).

Major Products

Oxidation: Hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted ethoxy derivatives.

Scientific Research Applications

2-(2-((4-Amino-5-nitro-6-(p-tolylamino)pyrimidin-2-yl)amino)ethoxy)ethanol has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

Biological Research: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in DNA replication and repair.

Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The nitro and amino groups play a crucial role in binding to the active sites of these enzymes, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as DNA replication in cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

4-Amino-5-nitro-6-(p-tolylamino)pyrimidine: Lacks the ethoxy groups but shares the core pyrimidine structure.

2-(2-((4-Amino-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethoxy)ethanol: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness

2-(2-((4-Amino-5-nitro-6-(p-tolylamino)pyrimidin-2-yl)amino)ethoxy)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and p-tolylamino groups enhances its solubility and binding affinity to target enzymes, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-(2-((4-Amino-5-nitro-6-(p-tolylamino)pyrimidin-2-yl)amino)ethoxy)ethanol, a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes multiple functional groups that may contribute to its biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with an amino group and a nitro group, contributing to its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential applications:

- Antimicrobial Properties : Studies indicate that pyrimidine derivatives exhibit significant antimicrobial activity against various bacterial strains. The presence of the nitro group is often associated with enhanced antibacterial effects, making this compound a candidate for further investigation in antibiotic development.

- Anticancer Activity : Preliminary research has highlighted the potential of similar pyrimidine derivatives as anticancer agents. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

- Enzyme Inhibition : The compound may act as an inhibitor of topoisomerase II, an enzyme crucial in DNA replication and repair. Inhibition of this enzyme can lead to apoptosis in cancer cells, presenting a therapeutic avenue for cancer treatment .

The biological activity of this compound likely involves interactions with specific molecular targets:

- Enzyme Interaction : The compound may bind to active sites on enzymes such as topoisomerases, thereby inhibiting their function and disrupting cellular processes.

- Cellular Pathway Modulation : It may influence signaling pathways related to cell growth and apoptosis, potentially leading to reduced tumor growth or enhanced immune response against pathogens .

Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various pyrimidine derivatives found that compounds similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The results indicated a correlation between the presence of nitro groups and increased antibacterial potency.

Study 2: Anticancer Potential

In vitro studies on cancer cell lines revealed that derivatives with similar structural motifs inhibited cell proliferation effectively. The compound was tested against several cancer types, including breast and lung cancer, showing promising results in reducing cell viability at micromolar concentrations .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

2-[2-[[4-amino-6-(4-methylanilino)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O4/c1-10-2-4-11(5-3-10)18-14-12(21(23)24)13(16)19-15(20-14)17-6-8-25-9-7-22/h2-5,22H,6-9H2,1H3,(H4,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCMJNYKMCTJGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.